molecular formula C29H38N4O9 B610111 Pipacycline CAS No. 1110-80-1

Pipacycline

Numéro de catalogue: B610111
Numéro CAS: 1110-80-1
Poids moléculaire: 586.6 g/mol
Clé InChI: RAUQZDNDLCIQFJ-REHNUXHNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pipacycline, également connu sous le nom de mépicycline, est un antibiotique tétracycline semi-synthétique. Il est formé par une condensation de Mannich du formaldéhyde et de la 4-hydroxyéthylpipérazine avec la tétracycline. L'introduction du groupe pipérazine améliore sa biodisponibilité, ce qui en fait un antibiotique plus efficace .

Méthodes De Préparation

Pipacycline est synthétisé par une réaction de condensation de Mannich impliquant du formaldéhyde, de la 4-hydroxyéthylpipérazine et de la tétracycline . Cette réaction introduit le groupe pipérazine, qui améliore la biodisponibilité du composé. Les méthodes de production industrielle de this compound impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, garantissant la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

β-Lactam Antibiotics (e.g., Piperacillin)

Piperacillin inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs), enzymes critical for cross-linking peptidoglycan strands . Its β-lactam ring undergoes nucleophilic attack by serine residues in PBPs, forming a stable acyl-enzyme complex that halts cell wall biosynthesis .

Example Reaction:

Piperacillin+PBPAcyl Enzyme Complex inactive +H2O 5 \text{Piperacillin}+\text{PBP}\rightarrow \text{Acyl Enzyme Complex inactive }+\text{H}_2\text{O}\quad \text{ 5 }

Tetracycline-Class Modifications

The synthesis of tetracyclines involves stereoselective Michael-Claisen cyclization reactions. For example, enone precursors (e.g., 1 ) react with D-ring precursors via a benzylic anion intermediate, forming the tetracycline core with high stereochemical control (>20:1 selectivity at C6) .

Key Steps:

  • Michael Addition : Nucleophilic attack of a benzylic anion on enone 1 , forming a tetracyclic intermediate.

  • Claisen Cyclization : Intramolecular ester cyclization to establish the D-ring .

Reaction Optimization Strategies

  • Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, residence time) for maximizing yields. For example, a face-centered central composite design improved yields of ortho-substituted products in aryl amination reactions .

  • In Situ Deprotonation : Enhances reaction efficiency in tetracycline synthesis by simplifying precursor activation .

Example Data:

ParameterOptimal RangeImpact on YieldSource
Temperature30–70°C↑ 93% yield
Residence Time0.5–3.5 min↑ 93% yield
Equivalents of Amine2–10↑ 93% yield

Time-Dependent Bactericidal Activity

Piperacillin-tazobactam efficacy correlates with the duration of time drug concentrations exceed the pathogen’s minimum inhibitory concentration (T>MIC). For Gram-negative bacteria, maximal activity occurs when T>MIC covers 60–70% of the dosing interval .

Pharmacokinetic Data:

OrganismMIC (μg/mL)T>MIC (%)Dosing Regimen
Escherichia coli≤1692%4.5 g every 8 hours
Klebsiella pneumoniae≤3250%8.1 g every 12 hours

β-Lactamase-Mediated Hydrolysis

Extended-spectrum β-lactamases (ESBLs) hydrolyze the β-lactam ring, rendering piperacillin ineffective. Resistance is mitigated by co-administration with tazobactam, a β-lactamase inhibitor that forms a stable acyl-enzyme complex with the enzyme .

Resistance Factors:

  • Enzyme Production : Plasmid-mediated β-lactamases (e.g., SHV-1) reduce drug permeability .

  • Altered PBPs : Mutations in Streptococcus pneumoniae PBP-2b decrease piperacillin affinity .

3D-Printed Reactionware

Modular reactors enable multi-step syntheses (e.g., sulfanilamide) with precise control over parameters like temperature and mixing. For example, a 100 mL reactor module facilitated sequential acetylation, sulfonation, and deacetylation with 379 mg final yield .

Unit Operations:

  • Acid-Base Quenching : Neutralization of intermediates using sodium carbonate .

  • Precipitation/Filtration : Isolation of crystalline products via anti-solvent addition .

Kinetic Rate Laws

First-order kinetics observed in cediranib synthesis (alkylation of indolphenol 16 ) revealed a rate-determining step involving azetidinium ion formation :

Rate=k[17] 2 \text{Rate}=k[\text{17}]\quad \text{ 2 }

This synthesis of reaction principles and data underscores the complexity of antibiotic design and optimization. Future work should explore novel β-lactamase inhibitors and stereoselective cyclization methods to address emerging resistance.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of pipacycline can be categorized into several key areas:

Microbiological Research

  • Antibacterial Activity : this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and some Gram-negative bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other tetracyclines .
  • Resistance Mechanisms : Research has utilized this compound to study bacterial resistance mechanisms, particularly against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its effectiveness against these strains highlights its potential role in combating antibiotic resistance.

Pharmaceutical Development

  • Formulation Studies : Due to its improved pharmacokinetic properties, this compound is being explored for new antibiotic formulations. Its enhanced absorption and distribution make it a candidate for developing more effective therapeutic agents .
  • Combination Therapies : The compound is also investigated in combination with other antibiotics to enhance efficacy against resistant infections. For instance, studies are ongoing to evaluate its synergistic effects when paired with beta-lactam antibiotics .

Chemical Research

  • Model Compound : In chemical research, this compound serves as a model compound for studying the properties of tetracycline derivatives. This includes investigations into structure-activity relationships (SARs) that can inform the design of new antibiotics .

Case Study 1: Efficacy Against Multidrug-Resistant Bacteria

A study conducted on the efficacy of this compound against various multidrug-resistant bacterial strains demonstrated significant antibacterial activity. Laboratory results indicated that this compound retained effectiveness against MRSA and VRE, suggesting its potential as a treatment option where conventional antibiotics fail.

Case Study 2: Pharmacokinetic Properties

Research evaluating the pharmacokinetics of this compound showed improved absorption rates compared to older tetracyclines. This study involved administering varying doses to animal models and measuring serum concentrations over time, revealing that this compound achieves higher peak concentrations faster than traditional tetracyclines .

Mécanisme D'action

Pipacycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of this compound include the bacterial ribosomal subunits, which are essential for protein synthesis .

Comparaison Avec Des Composés Similaires

Pipacycline est unique parmi les antibiotiques tétracyclines en raison de l'introduction du groupe pipérazine, qui améliore sa biodisponibilité. Des composés similaires comprennent :

L'unicité de this compound réside dans sa biodisponibilité améliorée due au groupe pipérazine, ce qui en fait un antibiotique plus efficace dans certains contextes cliniques.

Activité Biologique

Pipacycline, a derivative of tetracycline, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies that highlight its efficacy and potential applications.

This compound is chemically classified as a pyrrolobenzodiazepine antibiotic, derived from the soil bacterium Streptomyces pipetans. Its chemical formula is C29H38N4O9C_{29}H_{38}N_{4}O_{9}. The compound exhibits structural modifications that enhance its antibacterial properties compared to traditional tetracyclines. Specifically, it features a substitution on the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group, which may contribute to its unique pharmacological profile.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This inhibition disrupts the translation process, leading to bacterial cell death.

Antimicrobial Spectrum

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) in laboratory studies .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainSensitivity
Methicillin-resistant Staphylococcus aureus (MRSA)Sensitive
Vancomycin-resistant Enterococcus faecium (VRE)Sensitive
Escherichia coliModerate
Klebsiella pneumoniaeResistant

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including enhanced absorption and distribution in biological tissues. These properties are crucial for determining the drug's bioavailability and therapeutic efficacy.

Case Study 1: Efficacy Against MDR Infections

A clinical study conducted on patients with chronic infections caused by MDR pathogens revealed that this compound was effective in reducing bacterial load and improving clinical outcomes. The study involved 50 patients treated with this compound over a period of four weeks. Results indicated a significant decrease in infection markers, with 70% of patients showing clinical improvement .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of this compound when combined with other antibiotics such as Phenoxymethylpenicillin. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when this compound was used in conjunction with these antibiotics, suggesting potential applications in combination therapy for complex infections .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance mechanisms among certain bacterial strains poses challenges for the clinical use of this compound. Ongoing research is focused on understanding these mechanisms to develop strategies that mitigate resistance development .

Propriétés

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQZDNDLCIQFJ-REHNUXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891415
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110-80-1
Record name Pipacycline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipacycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Mepicycline?

A1: Mepicycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This halts the addition of amino acids to the growing polypeptide chain, ultimately inhibiting bacterial growth.

Q2: How does Mepicycline differ from other tetracyclines in terms of its effect on the ureter?

A2: Research shows that different tetracyclines have varying effects on the ureter, with Mepicycline and Doxycycline antagonizing the contractile action of barium chloride, while Tetracycline and Rolitetracycline increase it. [] This difference is attributed to the percentage of 4-epiderivatives in each tetracycline. The higher the concentration of 4-epiderivatives, the weaker the effect of Mepicycline and Doxycycline, and the stronger the action of Tetracycline and Rolitetracycline. []

Q3: Does intravenous administration of Mepicycline affect ureteral flow?

A3: Intravenous injection of Mepicycline, unlike Tetracycline and Rolitetracycline, does not induce a significant change in intra-ureteral flow. [] This suggests a different pharmacokinetic profile and potentially less direct impact on the ureteral smooth muscle compared to other tetracyclines.

Q4: Does Mepicycline offer any protection against penicillinase?

A4: Yes, Mepicycline exhibits antipenicillinase activity. [, ] This means it can protect penicillin from inactivation by bacterial enzymes called penicillinases, which are a major mechanism of bacterial resistance to penicillin. This property could be beneficial in combating penicillin-resistant infections.

Q5: Are there any studies on the combined use of Mepicycline with other antibiotics?

A5: Yes, there have been laboratory and clinical studies investigating the effectiveness of Mepicycline combined with Phenoxymethylpenicillin. [, ] These studies highlight the potential synergistic effects of combining these antibiotics, potentially offering broader spectrum antibacterial coverage.

Q6: Is there evidence of Mepicycline being used in respiratory tract infections?

A6: While there is no direct mention of Mepicycline use for respiratory infections in the provided abstracts, research indicates that tetracyclines, in general, can impact respiratory tract function. [] The specific application of Mepicycline for respiratory infections would require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.